Cas no 86256-18-0 ((4-Fluoro-3-(trifluoromethoxy)phenyl)methanol)

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol
- [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol
- 4-fluoro-3-(trifluoromethoxy)-benzenemethanol
- 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol
- 86256-18-0
- MFCD06660255
- MNQTYDARRPIQRK-UHFFFAOYSA-N
- DTXSID50574882
- AKOS015957034
- JS-4450
- CS-0380238
- SCHEMBL11029542
- DB-327811
-
- MDL: MFCD06660255
- Inchi: InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
- InChI Key: MNQTYDARRPIQRK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1CO)OC(F)(F)F)F
Computed Properties
- Exact Mass: 210.03039208g/mol
- Monoisotopic Mass: 210.03039208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC53001-1g |
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol |
86256-18-0 | 98% | 1g |
£171.00 | 2025-02-21 | |
abcr | AB404014-5g |
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol; . |
86256-18-0 | 5g |
€1242.50 | 2025-02-13 | ||
A2B Chem LLC | AI57727-1g |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol |
86256-18-0 | 1g |
$257.00 | 2024-04-19 | ||
Fluorochem | 093922-5g |
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol |
86256-18-0 | 95% | 5g |
£512.00 | 2022-02-28 | |
Fluorochem | 093922-1g |
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol |
86256-18-0 | 95% | 1g |
£128.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450908-5g |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol |
86256-18-0 | 95+% | 5g |
¥8950.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450908-10g |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol |
86256-18-0 | 95+% | 10g |
¥17895.00 | 2024-04-28 | |
A2B Chem LLC | AI57727-5g |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol |
86256-18-0 | 5g |
$918.00 | 2024-04-19 | ||
Ambeed | A703665-1g |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol |
86256-18-0 | 95+% | 1g |
$193.0 | 2024-04-17 | |
Apollo Scientific | PC53001-25g |
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol |
86256-18-0 | 98% | 25g |
£2748.00 | 2025-02-21 |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol
Research Briefing on (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol (CAS: 86256-18-0) in Chemical Biology and Pharmaceutical Applications
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol (CAS: 86256-18-0) is a fluorinated aromatic alcohol that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of both fluorine and trifluoromethoxy groups, exhibits enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and development. Recent studies have explored its utility in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
One of the key areas of research involving (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is its role as a building block for the development of novel kinase inhibitors. Kinases are critical targets in oncology and autoimmune diseases, and the incorporation of fluorinated aromatic moieties has been shown to improve binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent and selective JAK3 inhibitors, which hold promise for treating rheumatoid arthritis and other inflammatory conditions. The study highlighted the compound's ability to modulate the pharmacokinetic properties of the resulting inhibitors, leading to improved oral bioavailability.
In addition to its applications in kinase inhibitor design, (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol has been investigated for its potential in CNS drug development. The trifluoromethoxy group, in particular, has been associated with enhanced blood-brain barrier penetration, a critical factor for drugs targeting neurological disorders. Recent preclinical studies have explored its incorporation into GABAA receptor modulators, which are being developed for the treatment of anxiety and epilepsy. Preliminary results suggest that derivatives of this compound exhibit favorable binding profiles and reduced off-target effects compared to non-fluorinated analogs.
Another emerging application of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is in the field of positron emission tomography (PET) imaging. The fluorine-18 isotope, which can be introduced into the molecule, enables the development of radiotracers for imaging studies. A 2022 study in Nuclear Medicine and Biology reported the synthesis of a fluorine-18 labeled derivative of this compound for use in PET imaging of neuroinflammation. The radiotracer demonstrated high specificity for activated microglia, suggesting its potential utility in diagnosing and monitoring neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Recent advances in continuous flow chemistry have addressed some of these issues, enabling more efficient and scalable production. A 2023 publication in Organic Process Research & Development detailed a novel continuous flow protocol that significantly reduces reaction times and improves yield compared to traditional batch methods. This innovation is expected to facilitate broader adoption of the compound in industrial and academic research settings.
In conclusion, (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol (CAS: 86256-18-0) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor design to CNS therapeutics and PET imaging, driven by its unique physicochemical properties. Ongoing research efforts are likely to uncover additional therapeutic and diagnostic uses, further solidifying its importance in the field. Future studies should focus on optimizing synthetic routes and exploring new derivatives to maximize its potential in addressing unmet medical needs.
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